GSK854

Cardiovascular Disease Kinase Inhibition Drug Discovery

GSK854 is a 4,6-diaminopyrimidine TNNI3K inhibitor with IC50<10 nM and >25-fold selectivity over B-Raf. Validated in murine MI/R models with established rat PK (Cl=14 mL/min/kg, F=48%). Superior selectivity vs. earlier analogs makes it a benchmark reference for cardiac remodeling and heart failure studies. Essential for reproducible TNNI3K target validation.

Molecular Formula C18H19ClN6O4S2
Molecular Weight 483.0 g/mol
Cat. No. B607866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK854
SynonymsGSK854;  GSK-854;  GSK 854.
Molecular FormulaC18H19ClN6O4S2
Molecular Weight483.0 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1=C(C=C(C=C1)S(=O)(=O)NC)NC2=NC=NC(=C2)NC3=NC=C(C=C3)Cl
InChIInChI=1S/C18H19ClN6O4S2/c1-3-30(26,27)15-6-5-13(31(28,29)20-2)8-14(15)24-17-9-18(23-11-22-17)25-16-7-4-12(19)10-21-16/h4-11,20H,3H2,1-2H3,(H2,21,22,23,24,25)
InChIKeyOEDGERSSZUMLBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

3-((6-((5-Chloropyridin-2-yl)amino)pyrimidin-4-yl)amino)-4-(ethylsulfonyl)-N-methylbenzenesulfonamide (GSK854): A Selective TNNI3K Inhibitor for Cardiac Research


3-((6-((5-Chloropyridin-2-yl)amino)pyrimidin-4-yl)amino)-4-(ethylsulfonyl)-N-methylbenzenesulfonamide, commonly known as GSK854, is a potent and selective inhibitor of Troponin I-Interacting Kinase (TNNI3K). This compound belongs to a novel series of 4,6-diaminopyrimidine inhibitors designed to target TNNI3K, a kinase primarily expressed in cardiac tissue [1]. GSK854 exhibits high affinity for TNNI3K with an IC50 of <10 nM and demonstrates a favorable selectivity profile against a broad panel of kinases [1]. It has been employed as an in vivo tool in investigational studies aimed at defining the role of TNNI3K in heart failure and cardiac remodeling [1][2].

Why Generic TNNI3K Inhibitors Cannot Substitute for 3-((6-((5-Chloropyridin-2-yl)amino)pyrimidin-4-yl)amino)-4-(ethylsulfonyl)-N-methylbenzenesulfonamide (GSK854)


Substitution of GSK854 with other in-class TNNI3K inhibitors is not straightforward due to significant quantitative differences in potency, kinase selectivity, and in vivo pharmacokinetic profiles. While compounds like GSK329 and GSK114 also target TNNI3K, their distinct inhibitory potencies and off-target liabilities can lead to divergent experimental outcomes. For instance, GSK854 demonstrates a superior selectivity window against B-Raf compared to earlier analogs, and its specific pharmacokinetic parameters (Cl, Vdss, t1/2, F) are critical for achieving the desired exposure in rodent models of cardiac disease [1]. Therefore, simple replacement with a structurally or functionally similar compound may compromise the reproducibility of key findings related to TNNI3K biology and cardiac pathophysiology.

Quantitative Differentiation of 3-((6-((5-Chloropyridin-2-yl)amino)pyrimidin-4-yl)amino)-4-(ethylsulfonyl)-N-methylbenzenesulfonamide (GSK854) from Closest Analogs


Superior TNNI3K Inhibitory Potency of GSK854 Compared to Structural Analogs

GSK854 exhibits superior potency against TNNI3K compared to closely related inhibitors such as GSK329 and GSK114. This difference in IC50 values, determined under identical assay conditions, establishes GSK854 as the most potent compound in its class among the evaluated series [1].

Cardiovascular Disease Kinase Inhibition Drug Discovery

Enhanced Kinase Selectivity Profile of GSK854 Against B-Raf

GSK854 demonstrates a more favorable selectivity window against the B-Raf kinase compared to GSK329. While both compounds are potent TNNI3K inhibitors, GSK854 shows substantially reduced activity against B-Raf, a critical off-target in kinase drug discovery [1]. This improved selectivity profile is a direct result of the scaffold optimization described in the primary literature [2].

Kinase Selectivity Off-Target Profiling Chemical Biology

Broad-Spectrum Kinase Selectivity of GSK854 Across the Human Kinome

GSK854 exhibits exceptional broad-spectrum kinase selectivity, with minimal inhibition observed against the vast majority of kinases in a large panel. At a concentration of 1 µM, GSK854 inhibited ≤50% of activity for 282 out of 294 kinases tested, translating to >100-fold selectivity for TNNI3K over 96% of the kinases in the panel . This level of selectivity is a key differentiator from earlier generation TNNI3K inhibitors.

Kinome Profiling Selectivity Screen Chemical Probe

Favorable Rat Pharmacokinetic Profile of GSK854 for In Vivo Studies

GSK854 displays a well-characterized and favorable pharmacokinetic profile in rats, which is essential for its use as an in vivo tool compound. The compound exhibits moderate clearance, a moderate volume of distribution, a short half-life, and acceptable oral bioavailability . This specific profile enables reliable and reproducible exposure in rodent models of cardiac disease, as demonstrated in published efficacy studies [1].

Pharmacokinetics In Vivo Pharmacology Drug Metabolism

In Vivo Efficacy of GSK854 in a Murine Myocardial Ischemia/Reperfusion Model

GSK854 has demonstrated significant in vivo efficacy in a mouse model of myocardial ischemia/reperfusion (MI/R) injury. Chronic treatment with GSK854 resulted in improved cardiac function and limited adverse ventricular remodeling, as evidenced by increased ejection fraction (%EF) and reduced left ventricular end-systolic dimension [1]. This established in vivo activity distinguishes GSK854 as a validated tool for probing TNNI3K function in disease-relevant settings.

Cardiac Remodeling Ischemia-Reperfusion Injury In Vivo Pharmacology

Optimal Research and Industrial Use Cases for 3-((6-((5-Chloropyridin-2-yl)amino)pyrimidin-4-yl)amino)-4-(ethylsulfonyl)-N-methylbenzenesulfonamide (GSK854)


Target Validation and Pathway Dissection in Cardiac Biology

GSK854 serves as a high-quality chemical probe for validating the role of TNNI3K in cardiac hypertrophy, fibrosis, and electrophysiology. Its potent and selective inhibition of TNNI3K (IC50 <10 nM) [1] and broad kinome selectivity (minimal off-target activity) ensure that observed phenotypic changes in primary cardiomyocytes or engineered cardiac tissues are directly attributable to TNNI3K blockade. This makes it an ideal tool for functional genomics and mechanistic studies in cardiovascular research.

Pharmacological Intervention in Preclinical Models of Heart Failure

Researchers investigating the pathophysiology of heart failure, particularly post-myocardial infarction remodeling, can utilize GSK854 as a standard pharmacological intervention. The compound's validated in vivo efficacy in improving cardiac function and reducing adverse remodeling in a murine MI/R model [2] provides a robust benchmark for testing novel therapeutic hypotheses or evaluating combination therapies. Its established rat pharmacokinetic profile (Cl = 14 mL/min/kg, F = 48%) facilitates the design of chronic dosing studies.

Benchmarking and Assay Development for TNNI3K Inhibitor Discovery

In an industrial drug discovery setting, GSK854 serves as a critical reference compound for assay development and benchmarking. Its well-defined potency (IC50 <10 nM) and selectivity profile [1] provide a gold standard for validating new biochemical and cellular assays for TNNI3K. It can be used as a positive control in high-throughput screening campaigns and as a comparator to assess the potency and selectivity of novel chemical series targeting TNNI3K.

Comparative Efficacy Studies with Next-Generation TNNI3K Inhibitors

GSK854's superior potency and selectivity over earlier analogs like GSK329 [1] make it a relevant comparator for evaluating next-generation TNNI3K inhibitors. Researchers can use GSK854 as a benchmark to quantify improvements in potency, kinase selectivity, or in vivo efficacy of newly developed compounds. This comparative analysis is essential for demonstrating the added value of novel chemical entities and guiding medicinal chemistry optimization efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK854

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.